molecular formula C10H11BrO B3233380 3-Methoxy-4-cyclopropylbromobenzene CAS No. 1353855-16-9

3-Methoxy-4-cyclopropylbromobenzene

Cat. No.: B3233380
CAS No.: 1353855-16-9
M. Wt: 227.1 g/mol
InChI Key: IZWVXGIIZQDRBT-UHFFFAOYSA-N
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Description

3-Methoxy-4-cyclopropylbromobenzene: is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom is substituted at the fourth position, a methoxy group at the third position, and a cyclopropyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-Methoxybenzene: The synthesis of 3-Methoxy-4-cyclopropylbromobenzene can start with the bromination of 3-methoxybenzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the methoxy group.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropyl chloride (C3H5Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Methoxy-4-cyclopropylbromobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 3-Methoxy-4-cyclopropylphenol (if OH- is the nucleophile).

    Oxidation: 3-Methoxy-4-cyclopropylbenzaldehyde.

    Reduction: 3-Methoxy-4-cyclopropylbenzene.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Methoxy-4-cyclopropylbromobenzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmacological Studies: This compound can be used in the study of structure-activity relationships (SAR) to understand how modifications to the benzene ring affect biological activity.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-cyclopropylbromobenzene would depend on its specific application. For instance, in pharmacological studies, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The methoxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Methoxy-4-bromobenzene: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Cyclopropylbromobenzene: Lacks the methoxy group, affecting its electronic properties.

    3-Methoxy-4-chlorobenzene: Substitutes chlorine for bromine, altering its reactivity and interactions.

Uniqueness: 3-Methoxy-4-cyclopropylbromobenzene is unique due to the presence of both the methoxy and cyclopropyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-cyclopropyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWVXGIIZQDRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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